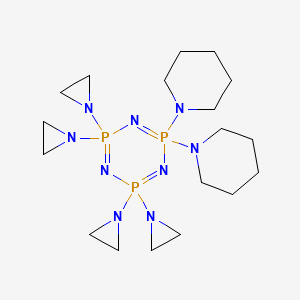
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazolyl ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves multiple steps, typically starting with the preparation of the benzenecarbothioic acid derivative. This is followed by the introduction of the acetyloxy group and the formation of the thiadiazolyl ester linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or thioethers.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbothioic acid, S-methyl ester: This compound shares the benzenecarbothioic acid moiety but differs in the ester group attached.
Benzenecarbothioic acid, 2-(acetyloxy)-, S-[2-[[(2-amino-2-oxoethyl)amino]carbonyl]phenyl] ester: This compound has a similar structure but with different substituents on the thiadiazolyl ester linkage.
Uniqueness
The uniqueness of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86910-87-4 |
|---|---|
Molekularformel |
C18H14N4O3S3 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[2-[[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate |
InChI |
InChI=1S/C18H14N4O3S3/c1-11(23)25-14-10-6-5-9-13(14)15(24)27-18-22-21-17(28-18)20-16(26)19-12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21,26) |
InChI-Schlüssel |
BSZWTWTXZXJTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


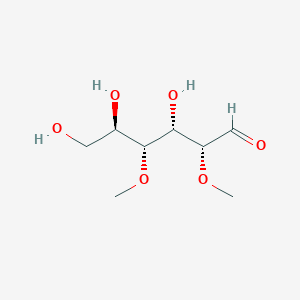

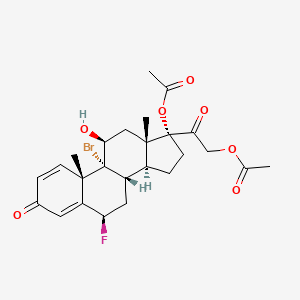
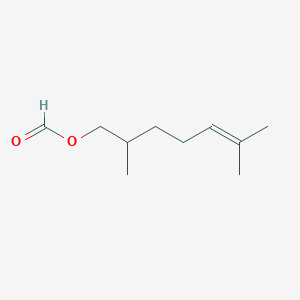
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
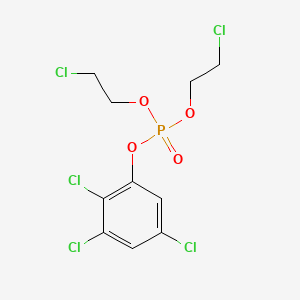





![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)

